molecular formula C17H20N2O4S B2693002 2-acetamido-4-(methylsulfonyl)-N-(naphthalen-1-yl)butanamide CAS No. 1008020-81-2

2-acetamido-4-(methylsulfonyl)-N-(naphthalen-1-yl)butanamide

Cat. No.: B2693002
CAS No.: 1008020-81-2
M. Wt: 348.42
InChI Key: FBOPYEBTQPJQJA-UHFFFAOYSA-N
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Description

2-acetamido-4-(methylsulfonyl)-N-(naphthalen-1-yl)butanamide is a specialized synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates key pharmacophores, including an acetamido group, a methylsulfonyl moiety, and a naphthalene ring system. The presence of the methylsulfonyl group is a notable feature in various bioactive molecules, as this functional group is often explored for its potential to influence the electronic properties, solubility, and metabolic stability of lead compounds [ citation:3 ]. Furthermore, the naphthalene scaffold is a privileged structure in pharmaceutical development, frequently utilized in the design of high-affinity ligands for protein targets, such as inhibitors of protein-protein interactions [ citation:9 ]. This compound serves as a valuable intermediate or building block for researchers working across multiple domains. Its primary research applications include use as a precursor in the synthesis of more complex molecules, as a standard in analytical method development and validation (e.g., for HPLC or MS), and as a core structure for constructing compound libraries in structure-activity relationship (SAR) studies [ citation:8 ]. The structural motif of a butanamide bridge connecting distinct functional groups makes it a compelling candidate for probing novel biological targets. Researchers are investigating its potential utility in developing agents for oxidative stress-related pathways, given that structurally related sulfonamide and acetamido derivatives have demonstrated relevant biological activities [ citation:3 ]. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-acetamido-4-methylsulfonyl-N-naphthalen-1-ylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-12(20)18-16(10-11-24(2,22)23)17(21)19-15-9-5-7-13-6-3-4-8-14(13)15/h3-9,16H,10-11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOPYEBTQPJQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCS(=O)(=O)C)C(=O)NC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-4-(methylsulfonyl)-N-(naphthalen-1-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the naphthalen-1-yl derivative, followed by the introduction of the acetamido and methylsulfonyl groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-4-(methylsulfonyl)-N-(naphthalen-1-yl)butanamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-acetamido-4-(methylsulfonyl)-N-(naphthalen-1-yl)butanamide has a broad range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-acetamido-4-(methylsulfonyl)-N-(naphthalen-1-yl)butanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and triggering specific biochemical pathways. This interaction can lead to various biological effects, depending on the context and application.

Comparison with Similar Compounds

Comparison with Structurally Related Butanamide Derivatives

Pharmacopeial Butanamide Derivatives

The Pharmacopeial Forum (2017) lists three butanamide isomers (compounds m , n , and o ) with distinct stereochemical configurations and substituents:

  • Common Features: All three share a tetrahydropyrimidin-1(2H)-yl group and a 2-(2,6-dimethylphenoxy)acetamido substituent.
  • Key Differences :
    • Stereochemistry : Variations in stereochemistry at positions 2, 4, and 5 (e.g., m : 2S,4S,5S; n : 2R,4R,5S; o : 2R,4S,5S) significantly alter their biological activity profiles.
    • Hydroxy Group : Compound m lacks the 4-hydroxy group present in n and o , which may reduce hydrogen-bonding capacity and solubility.
Compound Stereochemistry Hydroxy Group Biological Activity (Inferred)
m 2S,4S,5S Absent Lower solubility
n 2R,4R,5S Present Enhanced target binding
o 2R,4S,5S Present Intermediate activity

Comparison with Target Compound : Unlike these derivatives, 2-acetamido-4-(methylsulfonyl)-N-(naphthalen-1-yl)butanamide lacks a tetrahydropyrimidinyl group but incorporates a methylsulfonyl group, which may improve stability and selectivity compared to the hydroxy-containing analogs.

CTPS1 Inhibitors with Sulfonamide Substituents

A 2025 European patent describes butanamide derivatives, such as N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide, designed as human CTPS1 inhibitors for proliferative diseases:

  • Structural Similarities : Both the patent compound and the target molecule feature sulfonamide/sulfonyl groups and aromatic systems (naphthalene vs. chloropyridinyl-phenyl).
  • Key Differences: Sulfonamide vs. Sulfonyl: The patent compound uses a cyclopropanesulfonamido group, which may enhance conformational flexibility, whereas the methylsulfonyl group in the target compound provides rigidity.

Antiviral Butanamide Derivatives

SARS-CoV-2 inhibitors such as (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide share the naphthalen-1-yl moiety with the target compound:

  • Common Features : Both utilize naphthalen-1-yl for hydrophobic interactions, critical for viral protease inhibition.
  • Divergence :
    • Backbone : The antiviral compound employs a piperidine-carboxamide backbone, whereas the target molecule uses a simpler butanamide scaffold.
    • Substituents : The fluorobenzyl group in the antiviral compound may enhance target specificity, while the methylsulfonyl group in the target molecule could reduce off-target effects.

Biological Activity

2-Acetamido-4-(methylsulfonyl)-N-(naphthalen-1-yl)butanamide is a complex organic compound notable for its unique structural characteristics and potential biological applications. This compound, with its acetamido, methylsulfonyl, and naphthalen-1-yl groups, demonstrates significant biological activity that warrants thorough investigation. This article reviews its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H20N2O4S\text{C}_{17}\text{H}_{20}\text{N}_{2}\text{O}_{4}\text{S}

This compound features:

  • Acetamido group : Contributes to the compound's solubility and reactivity.
  • Methylsulfonyl group : Enhances the biological activity by modifying interactions with biological targets.
  • Naphthalen-1-yl group : Provides a planar structure that may facilitate binding to various receptors.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the naphthalen-1-yl derivative.
  • Introduction of the acetamido and methylsulfonyl groups under controlled conditions.
  • Utilization of specific reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The functional groups allow it to modulate enzymatic activity and influence various biochemical pathways.

Anticancer Activity

Recent studies have evaluated the anticancer potential of related naphthalene derivatives, indicating that modifications at specific positions can enhance biological potency. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines (e.g., MCF-7, A549) .

Study 1: Antiproliferative Effects

In a study evaluating novel amide-coupled naphthalene scaffolds, compounds structurally related to this compound demonstrated significant antiproliferative effects against human cancer cell lines. The study utilized MTT assays to assess cell viability, revealing that certain derivatives could effectively induce G2/M phase arrest and apoptosis .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with key enzymes involved in cancer progression, further supporting its potential as an anticancer agent .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundAcetamido, Methylsulfonyl, NaphthalenAnticancer effects via apoptosis
2-Acetamido-4-(methylthio)butanoateAcetamido, MethylthioModerate antimicrobial activity
2-Acetamido-4-methylpentanoateAcetamido, Aliphatic chainLimited bioactivity

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